N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide” is a compound that belongs to the class of sulfonamide compounds . It has a molecular formula of C25H25N3O3S2 .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical properties of benzothiazole derivatives have been used to design different heterocyclic moieties with different ring sizes . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 479.61. More detailed properties might be available in specific databases or scientific literature.Scientific Research Applications
Synthesis and Electrophysiological Activity
- Compounds similar to N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide have been synthesized and found to have cardiac electrophysiological activity. These compounds have shown potential as selective class III agents, comparable to sematilide, which is a clinical trial phase drug (Morgan et al., 1990).
Structure-Activity Relationships in Pharmacology
- Investigations into the structure-activity relationships of certain phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) inhibitors have identified compounds with a similar structure to this compound. These compounds are potent and efficacious inhibitors of PI3Kα and mTOR both in vitro and in vivo (Stec et al., 2011).
Spectroscopic Studies
- Derivatives of this compound have been studied for their electronic absorption and emission spectra in various solvents and systems. This research reflects the significance of medium effects on the fluorescence intensity and molar absorptivity of these compounds and their derivatives (Al-Kindy et al., 2017).
Antimicrobial Activity
- Novel derivatives of benzimidazole, benzoxazole, and benzothiazole, which include structures similar to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate their potential as a new class of antimicrobial agents (Padalkar et al., 2016).
Synthesis and Antibacterial Activities of Derivatives
- Research into the synthesis of hybrid compounds combining sulphonamide and benzothiazole structures has shown improved antibacterial properties. This suggests the potential of these compounds in developing new antibacterial agents (Ikpa et al., 2020).
Photo-Physical Characteristics
- Studies on the photo-physical properties of ESIPT (Excited State Intramolecular Proton Transfer) inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives indicate their potential for various applications in material sciences (Padalkar et al., 2011).
Mechanism of Action
Future Directions
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities . Therefore, future research could focus on optimizing these compounds for better efficacy and safety.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-3-28(4-2)33(30,31)20-15-16-21-22(17-20)32-25(26-21)27-24(29)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,23H,3-4H2,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAASTAICMYFFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.